The synthesis of 2-[(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-methyl-4(3H)-quinazolinone (compound 1 in the cited study) can be achieved through a condensation reaction. This involves reacting a suitable derivative of 5-bromo-1-methylisatin with a derivative of 3-methyl-4(3H)-quinazolinone, typically in the presence of an acid catalyst and a suitable solvent.
2-[(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-methyl-4(3H)-quinazolinone is characterized by a conjugated system extending across the isatin and indole moieties, linked by a methylidene bridge. The presence of the bromine atom at the 5-position of the isatin ring and the methyl groups on both the isatin and quinazolinone rings are key structural features.
Studies have investigated the fragmentation pattern of 2-[(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-methyl-4(3H)-quinazolinone using collision-induced dissociation (CID) techniques inside a mass spectrometer. This analysis revealed characteristic fragment ions, providing insights into its structural features and potential metabolic transformations.
The primary application of 2-[(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-methyl-4(3H)-quinazolinone in scientific research is in the study of its in vitro metabolic profile. Researchers have employed rat liver microsomes as an in vitro model to investigate its metabolism. By analyzing the metabolites formed, researchers gain insights into its potential metabolic pathways in biological systems.
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8